4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[c][1,2,5]thiadiazole moiety, a thiazol-2-amine group, and a 2-methoxyphenyl group, making it a versatile molecule for further study and application.
Mechanism of Action
Target of Action
The primary targets of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride are primary aromatic amines (PAAs), which are a class of persistent and highly toxic organic pollutants . The compound has been used to detect PAAs among various amines .
Mode of Action
The compound interacts with its targets through a static quenching process . This is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between the compound and PAAs . The compound exhibits high sensitivity and selectivity for PAA detection by fluorescence quenching .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and quantification of PAAs . By introducing an electron-deficient monomer into a 2D framework, the compound shows much higher fluorescence quantum yield . This makes it an ideal platform for sensing electron-rich PAA molecules .
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the highly sensitive and selective detection of PAAs . The compound exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors such as o-aminothiophenol and chloroacetic acid under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced analogs.
Substitution: Introduction of various substituents at different positions on the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its fluorescence properties make it a candidate for bioimaging and as a fluorescent probe in biological studies.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the development of organic photovoltaics and photocatalysts due to its electron-accepting properties.
Comparison with Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are known for their fluorescence and photocatalytic properties.
Benzo[c][1,2,5]thiadiazole derivatives: These are used in various applications, including as kinase inhibitors and in photovoltaic devices.
Uniqueness: 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2.ClH/c1-21-15-5-3-2-4-12(15)17-16-18-14(9-22-16)10-6-7-11-13(8-10)20-23-19-11;/h2-9H,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNDILHHLGFSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.